N,N-dimethylbiphenyl-4-carboxamide N,N-dimethylbiphenyl-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8958784
InChI: InChI=1S/C15H15NO/c1-16(2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
SMILES: CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

N,N-dimethylbiphenyl-4-carboxamide

CAS No.:

Cat. No.: VC8958784

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylbiphenyl-4-carboxamide -

Specification

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name N,N-dimethyl-4-phenylbenzamide
Standard InChI InChI=1S/C15H15NO/c1-16(2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Standard InChI Key QNBIPRKUOSLWQE-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Canonical SMILES CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is N,N-dimethylbiphenyl-4-carboxamide, reflecting its biphenyl core (two benzene rings connected by a single bond) and the dimethyl-substituted carboxamide group at the fourth position of one phenyl ring. Its molecular formula is C15H15NO\text{C}_{15}\text{H}_{15}\text{NO}, with a calculated exact mass of 225.1154 g/mol .

Structural Depiction

The molecule consists of a biphenyl system where one phenyl ring is substituted with a carboxamide group (CON(CH3)2-\text{CON}(\text{CH}_3)_2) at the para position. The dimethylamine moiety enhances the compound’s lipophilicity, influencing its solubility and reactivity.

Synthesis and Manufacturing

Single-Pot Synthesis Methodology

A patent by WO2013065059A1 details a scalable, energy-efficient process for synthesizing N,N-di-substituted carboxamides. While the patent focuses on analogs, the methodology is directly applicable to N,N-dimethylbiphenyl-4-carboxamide:

  • Reactants:

    • Biphenyl-4-carboxylic acid (aromatic carboxylic acid).

    • N,N-Dimethylcarbamoyl chloride (di-substituted carbamoyl chloride).

  • Reaction Conditions:

    • Base: Organic tertiary bases like 4-methylmorpholine or triethylamine.

    • Temperature: 10–50°C (often room temperature).

    • Time: 15–60 minutes.

  • Procedure:

    • Combine equimolar amounts of biphenyl-4-carboxylic acid and N,N-dimethylcarbamoyl chloride in a reaction vessel.

    • Add 1.2 equivalents of the tertiary base dropwise with stirring.

    • Stir the mixture for 20–60 minutes, facilitating the formation of the amide bond via nucleophilic acyl substitution.

    • Quench the reaction with water, separating the organic layer containing the crude product.

    • Purify via vacuum distillation or recrystallization, achieving >99% purity .

Environmental and Industrial Advantages

  • Energy Efficiency: Reactions proceed at ambient temperatures, reducing energy consumption .

  • Waste Minimization: The process avoids hazardous byproducts, with base hydrochlorides recyclable after neutralization .

  • Scalability: Demonstrated for bulk production, making it viable for pharmaceutical manufacturing .

Physicochemical Properties

Thermodynamic Parameters

While direct data for N,N-dimethylbiphenyl-4-carboxamide is limited, properties can be extrapolated from structurally similar carboxamides :

PropertyValue (Predicted/Experimental)Source Compound
Melting Point180–200°CN,N-Dimethylpiperidine-4-carboxamide
Boiling Point290–310°CN,N-Dimethylpiperidine-4-carboxamide
Density1.12 ± 0.06 g/cm³N,N-Dimethylpiperidine-4-carboxamide
Vapor Pressure0.002 mmHg at 25°CAnalogous carboxamides
pKa9.8 ± 0.2N,N-Dimethylpiperidine-4-carboxamide

Solubility and Stability

  • Solubility: Limited water solubility due to the biphenyl group; soluble in organic solvents like dichloromethane and ethanol.

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the amide bond.

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